molecular formula C20H24FNO4S B2688911 N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]cyclohexanecarboxamide CAS No. 946265-24-3

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]cyclohexanecarboxamide

Cat. No.: B2688911
CAS No.: 946265-24-3
M. Wt: 393.47
InChI Key: MOJUGUWACREKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]cyclohexanecarboxamide (CAS 946265-24-3) is a synthetic organic compound with a molecular formula of C20H24FNO4S and a molecular weight of 393.47 g/mol . This chemical features a distinct molecular architecture, incorporating a cyclohexanecarboxamide group linked via an ethyl chain to both a furan-2-yl ring and a 4-fluoro-3-methylbenzenesulfonyl moiety. This structure places it within a class of compounds that have been investigated for their potential in modulating biological pathways, with diarylsulfone sulfonamides being explored in various therapeutic areas . Its high purity (90%+) makes it a suitable candidate for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for more complex chemical entities. The compound is offered in various quantities to suit different research and development needs, ranging from 1mg to 40mg . Researchers are directed to the supplier's current price list for detailed ordering information. This product is labeled "For Research Use Only," indicating it is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO4S/c1-14-12-16(9-10-17(14)21)27(24,25)19(18-8-5-11-26-18)13-22-20(23)15-6-3-2-4-7-15/h5,8-12,15,19H,2-4,6-7,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJUGUWACREKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2CCCCC2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]cyclohexanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]cyclohexanecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives

    Reduction: Sulfide derivatives

    Substitution: Substituted benzene derivatives

Mechanism of Action

The mechanism of action of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs in PET Imaging

18F-FCWAY
  • Structure : Fluorinated cyclohexanecarboxamide with a pyridyl and methoxyphenylpiperazine group.
  • Application : PET ligand for serotonin 1A (5-HT1A) receptors.
  • Key Differences : Unlike the target compound, 18F-FCWAY lacks a sulfonyl group and instead incorporates a piperazine ring. This structural distinction results in higher selectivity for 5-HT1A receptors but shorter metabolic half-life due to rapid glucuronidation .
18F-Mefway
  • Structure : Contains a benzamide core instead of cyclohexanecarboxamide.
  • Application : Competing PET ligand for 5-HT1A receptors.
WAY-100635
  • Structure: Non-fluorinated cyclohexanecarboxamide with a pyridyl and methoxyphenylpiperazine group.
  • Application : Gold standard 5-HT1A antagonist.
  • Key Differences : The absence of fluorine and sulfonyl groups in WAY-100635 leads to lower in vivo stability and faster clearance than the target compound .

Analogs with Sulfonyl and Furan Moieties

BE67237
  • Structure : N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]cyclohexanecarboxamide.
  • Key Differences : Replaces the sulfonyl group with a phenylpiperazine. This substitution likely shifts pharmacological activity toward dopamine or adrenergic receptors rather than sulfonyl-dependent targets .
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylcyclohexanecarboxamide
  • Structure : Features a benzofuran ring and 4-methoxyphenylsulfonyl group.

Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Key Substituents Half-Life (Human)
Target Compound ~425.5 3.2 4-Fluoro-3-methylbenzenesulfonyl Data pending
18F-FCWAY 412.4 2.8 Fluorocyclohexane, piperazine 30–60 minutes
BE67237 381.5 2.5 Phenylpiperazine, furan Not reported
WAY-100635 396.9 2.9 Methoxyphenylpiperazine 20–40 minutes
  • Fluorine Impact: The target compound’s fluorine atom likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs like WAY-100635 .
  • Sulfonyl Group : Enhances protein binding and may improve solubility in polar solvents compared to piperazine-containing analogs .

Biological Activity

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]cyclohexanecarboxamide is a sulfonamide derivative characterized by its complex structure, which includes a cyclohexanecarboxamide core, a furan moiety, and a para-fluoro-3-methylbenzenesulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

  • Molecular Formula : C20_{20}H24_{24}FNO4_{4}S
  • Molecular Weight : 405.4 g/mol
  • CAS Number : 946319-34-2

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Sulfonyl Intermediate : The sulfonylation of 4-fluoro-3-methylphenyl with a suitable sulfonyl chloride in the presence of a base.
  • Coupling with Furyl Ethylamine : The sulfonyl intermediate is then coupled with 2-(furan-2-yl)ethylamine under mild conditions to form the desired product.
  • Characterization Techniques : The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

The exact mechanism of action for this compound is not fully understood; however, it is believed to interact with specific molecular targets, potentially acting as an inhibitor of certain enzymes or receptors involved in various biological pathways.

Potential Therapeutic Applications

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Research indicates that compounds with similar structures may inhibit cell proliferation in various cancer cell lines, suggesting potential use in cancer therapy.

Study 1: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting strong antiproliferative activity.

Concentration (µM)Cell Viability (%)
0100
585
1060
2030

Study 2: Enzyme Inhibition

Another study focused on the compound's potential to inhibit specific enzymes associated with cancer progression. The findings revealed that at concentrations of 15 µM, the compound inhibited enzyme activity by approximately 70%, indicating its potential role as an enzyme inhibitor.

Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of cytokines
AnticancerReduced viability in breast cancer cells
Enzyme InhibitionSignificant inhibition at 15 µM

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
SulfonylationEt₃N, DCM, 0°C → RT, 12 h78–85
Amide CouplingEDC, HOBt, DMF, 24 h65–72

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm sulfonamide (-SO₂-) and amide (-CONH-) linkages. Key signals:
    • Sulfonyl group: δ 7.8–8.2 ppm (aromatic protons).
    • Furan ring: δ 6.3–7.4 ppm (α and β protons) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray Crystallography: Resolve stereochemistry and confirm sulfonamide/furan spatial arrangement (R-factor <0.05 preferred) .

Basic: How can solubility and formulation challenges be addressed for in vitro assays?

Methodological Answer:

  • LogP Calculation: Estimate hydrophobicity (e.g., using Molinspiration) to predict DMSO solubility.
  • Experimental Testing: Prepare stock solutions in DMSO (10 mM) and dilute in assay buffer (≤0.1% DMSO). For poor solubility, use surfactants (e.g., Tween-80) or cyclodextrin complexes .

Advanced: What crystallographic data are available for structural analogs, and how can they inform SAR studies?

Methodological Answer:
X-ray data for analogs (e.g., ) reveal:

  • Key Interactions: Sulfonamide oxygen forms hydrogen bonds with target proteins.
  • Stereochemical Preferences: The furan ring adopts a planar conformation, optimizing π-π stacking.
    Table 2: Crystallographic Parameters from Analogous Structures
CompoundSpace GroupR-factorKey Bond Lengths (Å)Reference
Similar sulfonamideP2₁/c0.049C-S: 1.76, S=O: 1.43
CyclohexanecarboxamideP 10.051N-C=O: 1.33

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Modify Substituents: Introduce electron-withdrawing groups (e.g., -F, -CF₃) on the benzene ring to enhance binding affinity (see ).
  • Furan Replacement: Test thiophene or pyrrole analogs to assess π-stacking efficiency .
  • Amide Linker Optimization: Replace cyclohexane with bicyclic systems (e.g., bicyclo[3.1.0]hexane) to improve metabolic stability .

Advanced: How should researchers address conflicting stability data under varying pH conditions?

Methodological Answer:

  • Accelerated Stability Studies: Incubate the compound in buffers (pH 1–10) at 37°C for 72 h. Monitor degradation via HPLC:
    • Acidic Conditions: Hydrolysis of the sulfonamide group may occur (retention time shifts).
    • Basic Conditions: Amide bond cleavage is likely. Use LC-MS to identify degradation products .

Advanced: How to resolve contradictions in purity analysis (HPLC vs. NMR)?

Methodological Answer:

  • HPLC-DAD/MS: Detect UV-absorbing impurities (e.g., byproducts from sulfonylation).
  • qNMR: Quantify residual solvents or non-UV-active impurities (e.g., DCM) using ¹H NMR with internal standards (e.g., maleic acid) .

Advanced: What in vitro assays are suitable for evaluating target engagement?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorescence polarization (FP) or TR-FRET for sulfonamide-targeted enzymes (e.g., carbonic anhydrase).
  • Cellular Uptake: Label the compound with a fluorophore (e.g., BODIPY) and quantify uptake via flow cytometry .

Advanced: How can computational modeling predict metabolic pathways?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to map sulfonamide interactions with cytochrome P450 isoforms.
  • ADMET Prediction: Software like Schrödinger’s QikProp estimates hepatic extraction ratio and CYP inhibition .

Advanced: What strategies mitigate low yields in the final coupling step?

Methodological Answer:

  • Optimize Activation: Replace EDC with HATU for higher coupling efficiency.
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 80°C vs. 24 h RT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.